Blinin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of blinin involves several steps, starting from the extraction of raw materials from Conyza blinii. The process typically includes:

Extraction: The plant material is subjected to solvent extraction using ethanol or methanol.

Isolation: The crude extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).

Characterization: The isolated this compound is characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Industrial Production Methods: Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its synthesis and the need for sustainable sources of Conyza blinii. Current methods focus on optimizing the extraction and purification processes to increase yield and reduce costs .

Analyse Chemischer Reaktionen

Types of Reactions: Blinin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidized derivatives, which may have distinct biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological properties.

Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.

Major Products: The major products formed from these reactions include oxidized and reduced derivatives of this compound, each with potentially unique biological activities .

Wissenschaftliche Forschungsanwendungen

Blinin has a wide range of scientific research applications, including:

Chemistry: this compound is studied for its unique chemical structure and reactivity, providing insights into diterpenoid chemistry.

Wirkmechanismus

Blinin exerts its effects through various molecular targets and pathways:

Antioxidant Activity: this compound enhances the activity of antioxidative enzymes such as superoxide dismutase, peroxidase, and catalase, which help eliminate reactive oxygen species.

Anti-tumor Activity: this compound inhibits the formation of gastric ulcers and reduces malondialdehyde levels in gastric mucosa tissue, contributing to its anti-tumor effects.

Gastroprotective Effects: this compound’s ability to inhibit gastric ulcer formation is linked to its antioxidative properties and modulation of inflammatory pathways.

Vergleich Mit ähnlichen Verbindungen

Blinin is compared with other diterpenoids such as:

Forskolin: Known for its role in activating adenylate cyclase and increasing cyclic adenosine monophosphate levels.

Ginkgolide: A diterpenoid lactone found in Ginkgo biloba, known for its neuroprotective effects.

Taxol: A diterpenoid used as an anti-cancer agent, particularly in the treatment of breast and ovarian cancers.

Uniqueness of this compound: this compound’s unique combination of antioxidant, anti-tumor, and gastroprotective properties sets it apart from other diterpenoids. Its specific role in enhancing plant tolerance to environmental stresses further highlights its distinctiveness .

Biologische Aktivität

Blinin is a unique terpenoid compound derived from the plant Conyza blinii. Recent studies have highlighted its significant biological activities, particularly in relation to environmental adaptation and physiological responses to stress. This article explores the biological activity of this compound, focusing on its metabolic pathways, regulatory mechanisms, and potential health benefits.

Overview of this compound

This compound is classified as a diterpene, a type of terpenoid that plays crucial roles in plant metabolism and ecological interactions. It is primarily associated with the plant Conyza blinii, which thrives in high-altitude environments characterized by significant temperature fluctuations. The production of this compound has been linked to the plant's adaptation to nocturnal low temperatures (NLT), suggesting its role in stress response mechanisms.

Metabolic Pathways

This compound synthesis occurs through two main metabolic pathways: the methylerythritol phosphate (MEP) pathway and the mevalonic acid (MVA) pathway. Research indicates that both pathways are crucial for the accumulation of terpenoids in C. blinii:

| Pathway | Description |

|---|---|

| MEP | Involved in the biosynthesis of isoprenoids, including this compound, through a series of enzymatic reactions. |

| MVA | Another pathway for terpenoid synthesis, essential for producing various secondary metabolites. |

Regulatory Mechanisms

Recent studies have identified the transcription factor CbMYB32 as a key regulator in this compound metabolism. This factor is involved in the transcriptional regulation of genes associated with terpenoid biosynthesis, particularly under conditions of NLT:

- Silencing CbMYB32 : Results in a significant reduction (over 50%) in this compound accumulation and increased levels of reactive oxygen species (ROS), indicating its role in oxidative stress management.

- Overexpression of CbMYB32 : Leads to enhanced this compound production, demonstrating its positive regulatory effect on terpenoid biosynthesis.

Study 1: Impact of Nocturnal Low Temperature on this compound Accumulation

A study focused on the effects of NLT on C. blinii demonstrated that exposure to low temperatures significantly increased this compound levels. The findings suggest that this compound acts as a protective agent against oxidative stress induced by NLT:

- Methodology : RNA sequencing was utilized to analyze gene expression related to terpenoid metabolism.

- Results : Key enzyme genes were found to be downregulated during NLT exposure, while genes associated with this compound synthesis were upregulated.

Study 2: Role of this compound in Oxidative Stress Management

Another investigation assessed how this compound contributes to maintaining reactive oxygen metabolism under stress conditions:

- Findings : Increased levels of hydroxyl radicals (OH·), hydrogen peroxide (H₂O₂), and malondialdehyde (MDA) were observed in plants with silenced CbMYB32 genes compared to controls. This indicates that this compound plays a crucial role in balancing ROS levels during environmental stress.

Health Benefits and Applications

While primarily studied for its ecological significance, this compound has potential health benefits due to its antioxidant properties. The ability to mitigate oxidative stress suggests that it could be explored for therapeutic applications:

- Antioxidant Activity : this compound may help protect cells from damage caused by free radicals.

- Potential Uses : Further research could lead to applications in nutraceuticals or functional foods aimed at enhancing human health.

Eigenschaften

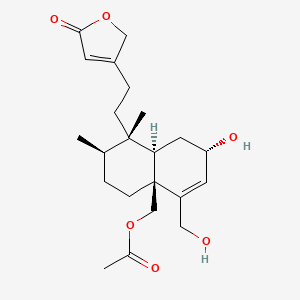

IUPAC Name |

[(2S,4aS,7R,8S,8aR)-2-hydroxy-4-(hydroxymethyl)-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]-1,2,5,6,7,8a-hexahydronaphthalen-4a-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O6/c1-14-4-7-22(13-28-15(2)24)17(11-23)9-18(25)10-19(22)21(14,3)6-5-16-8-20(26)27-12-16/h8-9,14,18-19,23,25H,4-7,10-13H2,1-3H3/t14-,18-,19-,21+,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSSNTKMBVTREV-DDHROXKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C1(C)CCC3=CC(=O)OC3)CC(C=C2CO)O)COC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=CC(=O)OC3)C[C@@H](C=C2CO)O)COC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.